Product packaging for 2-[(1R)-1-azidopropyl]pyridine(Cat. No.:CAS No. 1909286-91-4)

2-[(1R)-1-azidopropyl]pyridine

Cat. No.: B6268620
CAS No.: 1909286-91-4
M. Wt: 162.2
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

The pyridine ring is a ubiquitous structural motif found in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. nih.govdovepress.com As a six-membered nitrogen-containing heterocycle, it is an isostere of benzene, but its properties are distinct and highly valuable. rsc.org The nitrogen atom imparts polarity, basicity, and the ability to engage in hydrogen bonding, which can enhance the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net Consequently, pyridine derivatives are integral components of numerous FDA-approved drugs. rsc.org

Beyond its role in medicinal chemistry, the pyridine scaffold is a cornerstone of coordination chemistry and catalysis. nih.gov The lone pair of electrons on the nitrogen atom allows it to act as a potent ligand, coordinating to a wide range of metal centers. This property is harnessed in the design of catalysts for various organic transformations. Furthermore, the electronic nature of the pyridine ring can be readily tuned through substitution, allowing for precise control over the reactivity and selectivity of these catalytic systems. Its adaptability as a reactant and a foundational structure for modification solidifies its importance in fields as diverse as agrochemicals, dyes, and functional materials. enpress-publisher.comresearchgate.net

Role of Chirality in Azido-Containing Compounds for Stereoselective Transformations

Chirality, or 'handedness', is a fundamental property in molecular science, particularly in biology and pharmacology, where the specific three-dimensional arrangement of atoms dictates molecular function. slideshare.netnih.gov The synthesis of single-enantiomer compounds is a primary objective in modern organic chemistry. Chiral molecules containing an azide (B81097) group (–N₃) are particularly valuable intermediates in this pursuit. sioc-journal.cn

The azide group is a compact, energy-rich functional group that serves as a stable precursor to a primary amine. This transformation can be achieved under mild conditions, for example, via the Staudinger reaction or catalytic hydrogenation, which typically proceed without disturbing the adjacent stereocenter. This allows chemists to install a chiral amine, a key functional group in many bioactive molecules and ligands, with high fidelity. sioc-journal.cn

Moreover, the azide group is a key participant in one of the most powerful and reliable reactions in modern chemistry: the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry." acs.org This reaction allows for the efficient and stereospecific construction of 1,2,3-triazole rings, which are themselves important pharmacophores and ligands. The ability to form these complex structures from chiral azides makes them indispensable building blocks for stereoselective synthesis. sioc-journal.cnsci-hub.se

Overview of 2-[(1R)-1-azidopropyl]pyridine as a Chiral Building Block

This compound represents a prototypical chiral building block that synergistically combines the features of the pyridine scaffold and a chiral azide. While detailed studies on this specific molecule are not extensively documented in mainstream literature, its synthesis and applications can be confidently inferred from well-established chemical principles and research on analogous structures.

Synthesis and Properties: This compound is logically synthesized from its corresponding chiral alcohol, (1R)-1-(pyridin-2-yl)propan-1-ol. A common and effective method for this transformation is a two-step sequence involving activation of the alcohol, for instance, by converting it to a mesylate or tosylate, followed by nucleophilic substitution with an azide salt (e.g., sodium azide). This SN2 reaction proceeds with a predictable inversion of stereochemistry, meaning the (R)-alcohol yields the (S)-azide. Alternatively, a Mitsunobu reaction can be employed to convert the alcohol to the azide directly, which also proceeds with inversion of configuration.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₀N₄
Molecular Weight162.19 g/mol
Stereochemistry(R)
Functional GroupsPyridine, Alkyl Azide
Typical Precursor(1S)-1-(pyridin-2-yl)propan-1-ol

Applications in Asymmetric Synthesis: The primary utility of this compound lies in its role as a precursor to other valuable chiral molecules.

Synthesis of Chiral Picolylamines: The most direct application is its reduction to the corresponding chiral primary amine, (1R)-1-(pyridin-2-yl)propan-1-amine. Chiral picolylamines (pyridylmethylamines) and their derivatives are a well-regarded class of ligands in asymmetric catalysis. researchgate.net They can act as bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and the primary amine. Such metal complexes have shown high efficacy in a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions. researchgate.netacs.org

Click Chemistry and Ligand Development: The azide functionality allows this compound to be a partner in azide-alkyne cycloaddition reactions. researchgate.net By reacting it with various terminal alkynes, a library of chiral 1,2,3-triazole-substituted pyridine ligands can be synthesized. These hybrid ligands offer a different coordination environment compared to the parent amine and have found applications in creating novel catalysts for asymmetric processes.

Table 2: Potential Applications and Transformations

Reaction TypeProduct ClassSignificance
Catalytic Hydrogenation (e.g., H₂, Pd/C)Chiral 1-(Pyridin-2-yl)propan-1-aminePrecursor to chiral ligands and catalysts researchgate.net
Staudinger Reaction (e.g., PPh₃, H₂O)Chiral 1-(Pyridin-2-yl)propan-1-amineMild reduction to amine under neutral conditions
Azide-Alkyne Cycloaddition (CuAAC)Chiral Triazole-Pyridine HybridsModular synthesis of complex ligands acs.org

Properties

CAS No.

1909286-91-4

Molecular Formula

C8H10N4

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 1r 1 Azidopropyl Pyridine and Analogous Chiral Pyridine Derivatives

Enantioselective Synthesis of 2-[(1R)-1-azidopropyl]pyridine

The enantioselective synthesis of the target compound requires precise control over the stereochemistry at the C1 position of the propyl chain. This can be achieved through several strategic approaches, including the asymmetric construction of the pyridine (B92270) core itself or the stereocontrolled introduction of the side chain onto a pre-existing pyridine ring.

The development of catalytic asymmetric methods for synthesizing chiral pyridine derivatives has been a formidable challenge, primarily due to the Lewis basicity of the pyridine nitrogen, which can deactivate many catalysts. chim.it However, significant progress has been made. These approaches focus on creating the chiral center during the formation or functionalization of the pyridine ring system.

Key strategies include:

Catalytic Asymmetric Reduction: The asymmetric reduction of pyridine-based ketones, such as 2-propanoylpyridine, provides a direct route to chiral secondary alcohols. These alcohols are versatile precursors that can be subsequently converted to the desired azide (B81097). Various metal catalysts with chiral ligands are employed for this purpose. chim.it

Catalytic Asymmetric Addition to Alkenyl Pyridines: A highly effective method involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents. nih.gov This transformation is often facilitated by a Lewis acid to enhance the reactivity of the pyridine substrate, allowing for the introduction of a variety of alkyl groups with excellent enantioselectivity. nih.gov

Rhodium-Catalyzed Asymmetric Carbometalation: A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction can furnish a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cn While this applies to piperidine synthesis, the core principle of asymmetric functionalization of a partially reduced pyridine ring is relevant.

Planar-Chiral Catalysts: Derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed as "planar-chiral" nucleophilic catalysts. acs.orgscispace.com These catalysts are effective in a diverse array of processes and represent a unique approach to inducing enantioselectivity in reactions involving the pyridine scaffold. acs.orgscispace.com

Catalytic Approach Catalyst/Ligand System Substrate Type Typical Enantiomeric Excess (e.e.)
Asymmetric AlkylationCopper-Chiral Diphosphine Ligandβ-Substituted Alkenyl Pyridines>90% nih.gov
Asymmetric HydrogenationIridium-MeO-BoQPhos2-Alkyl-N-benzylpyridinium saltsUp to 86% (93:7 e.r.) nih.gov
Asymmetric CarbometalationRhodium-Chiral LigandDihydropyridinesHigh yield and excellent enantioselectivity snnu.edu.cn
Asymmetric PyridylationRhodium-CatalystPyridyl Imines and Arylboronic AcidsGood yields and enantioselectivities chim.it

Once a suitable chiral precursor is obtained, the azido (B1232118) group must be installed stereoselectively. This is typically achieved through nucleophilic substitution, where the stereochemistry is either retained or, more commonly, inverted. The most common precursor for this transformation is a chiral alcohol, 2-(1-hydroxypropyl)pyridine.

Two primary methods are employed for this conversion:

Mitsunobu Reaction: The chiral alcohol can be treated with hydrazoic acid (HN₃) or a surrogate like diphenylphosphoryl azide (DPPA) under Mitsunobu conditions (typically using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)). This reaction proceeds with a clean inversion of stereochemistry at the chiral center. If starting with (S)-2-(1-hydroxypropyl)pyridine, the (R)-azide product is formed.

Two-Step Activation and Displacement: A more traditional route involves activating the hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate ester is then treated with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF. This SN2 reaction also proceeds with complete inversion of configuration. vanderbilt.edu

Both methods are highly effective for converting a chiral secondary alcohol into the corresponding chiral azide with high stereochemical fidelity.

An alternative to asymmetric catalysis is the use of the "chiral pool," which utilizes readily available, enantiomerically pure natural products as starting materials. This strategy transfers the existing stereochemistry of the starting material to the final product, bypassing the need for an asymmetric induction step.

For the synthesis of this compound, a suitable chiral precursor is (R)-2-(1-hydroxypropyl)pyridine. This can be synthesized from enantiopure starting materials such as:

L-Lactic Acid: Methyl (S)-2-methoxypropionate, derived from L-lactic acid, can react with 2-lithiopyridine to produce a chiral precursor.

D-Mannitol: (R)-2,3-O-isopropylideneglyceraldehyde, which is accessible from D-mannitol, serves as a chiral electrophile for reaction with 2-lithiopyridine to generate enantiomerically pure 2-(1-hydroxyalkyl)pyridines.

In these approaches, the stereocenter is established early in the synthesis using the inherent chirality of the starting material. The resulting chiral alcohol is then converted to the azide via the methods described in section 2.1.2.

Development of Novel Synthetic Routes to this compound

Modern synthetic chemistry emphasizes efficiency, atom economy, and operational simplicity. The development of one-pot reactions and novel functional group interconversions contributes to these goals in the synthesis of complex molecules like this compound.

Cascade Reactions: A one-pot synthesis for polysubstituted pyridines has been developed using a cascade reaction sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization starting from aldehydes, phosphorus ylides, and propargyl azide. researchgate.netorganic-chemistry.org Adapting such a strategy could provide a convergent and efficient route to the target molecule.

Groebke–Blackburn–Bienaymé (GBB) Reaction: This is an isocyanide-based three-component reaction used to synthesize imidazo[1,2-a]pyridines. By incorporating an azide moiety into one of the components, it is possible to generate azide-functionalized heterocyclic products in a single step. mdpi.com While not directly producing the target structure, this illustrates the power of MCRs in incorporating azide functionality.

Condensation Reactions: The classical Hantzsch pyridine synthesis and related Bohlmann-Rahtz pyridine synthesis involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia. core.ac.ukbeilstein-journals.org These can be performed as one-pot procedures to construct the pyridine ring, which could then be further functionalized.

Strategy Key Components Reaction Type Potential Application
Cascade SynthesisAldehyde, Phosphorus Ylide, Propargyl AzideWittig/Staudinger/Aza-Wittig/ElectrocyclizationDirect formation of a polysubstituted azido-pyridine scaffold. researchgate.netorganic-chemistry.org
GBB-3CRAminopyridine, Aldehyde, Isocyanide (with azide)Multicomponent CyclocondensationRapid assembly of complex azide-functionalized pyridine-fused heterocycles. mdpi.com
Modified Bohlmann-Rahtz1,3-Dicarbonyl, Ammonia, AlkynoneOne-pot CyclocondensationRegiocontrolled synthesis of the core pyridine ring. core.ac.uk

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. For the synthesis of azido-pyridines, the most critical FGI is the introduction of the azide group.

As detailed in section 2.1.2, the conversion of a hydroxyl group to an azide is a highly reliable transformation. Other important FGIs include:

From Halides: Displacement of a halide (e.g., a bromide or chloride) at the benzylic position of a 2-(1-halopropyl)pyridine with sodium azide is a straightforward SN2 reaction. vanderbilt.edu The stereochemical outcome is inversion of configuration.

From Sulfonates: Mesylates and tosylates are excellent leaving groups and can be readily displaced by the azide anion with inversion of configuration. vanderbilt.edu This is one of the most common methods for synthesizing azides from alcohols.

From Diazonium Salts: While more common for aromatic systems, the diazotization of a primary amine (2-(1-aminopropyl)pyridine) followed by quenching with an azide source can also form the desired product, though this method can be prone to side reactions and loss of stereochemical integrity.

The choice of FGI strategy depends on the available precursors and the desired stereochemical outcome. The conversion of an alcohol via its sulfonate ester is often the most practical and high-yielding approach for preparing chiral azides.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of chiral molecules like this compound is crucial for developing sustainable and environmentally benign chemical processes. While specific green synthesis protocols for this exact compound are not extensively documented, general strategies for the green synthesis of chiral azides and pyridine derivatives can be applied.

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, this would involve choosing reactions that generate minimal byproducts. For instance, the direct conversion of an alcohol precursor to the azide using a reagent that is fully incorporated or can be catalytically recycled would be highly atom-economical.

Use of Safer Solvents and Reagents: Traditional methods for azide synthesis can involve hazardous reagents and solvents. Green approaches prioritize the use of less toxic and more environmentally friendly alternatives. For example, the use of water or other benign solvents in place of chlorinated hydrocarbons is a key consideration. Recent advancements have explored solvent-free reactions or the use of deep eutectic solvents.

Catalysis: The use of catalytic methods, both chemical and enzymatic, is a cornerstone of green chemistry. Catalysts can enable reactions to proceed under milder conditions, reduce the amount of reagents needed, and improve selectivity, thereby minimizing waste. For the enantioselective steps in the synthesis of this compound, chiral catalysts can be employed to achieve high stereoselectivity without the need for chiral auxiliaries that must be added and later removed.

Renewable Feedstocks: While not always directly applicable to complex heterocycles, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

A plausible green synthetic approach to this compound could involve the enzymatic resolution of a racemic precursor alcohol, followed by a direct azidation step using a solid-supported azide reagent to simplify purification and minimize solvent use.

Synthesis of Derivatives and Analogs of this compound

The synthesis of derivatives and analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Structural Modifications of the Pyridine Ring

Common modifications include:

Substitution at other positions: Introducing substituents such as halogens, alkyl, or aryl groups at the 3, 4, 5, or 6-positions of the pyridine ring can be accomplished through directed ortho-metalation, cross-coupling reactions (e.g., Suzuki, Negishi), or by starting with a pre-functionalized pyridine precursor.

Formation of fused rings: The pyridine ring can be annulated with other rings to form bicyclic or polycyclic systems, such as quinolines or isoquinolines.

N-oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring and serve as a handle for further functionalization.

Modification TypeSynthetic MethodPotential Impact
HalogenationElectrophilic Aromatic SubstitutionAlters electronic properties, provides a handle for cross-coupling
Alkylation/ArylationCross-coupling Reactions (e.g., Suzuki, Stille)Modifies steric bulk and lipophilicity
N-OxidationOxidation with peroxy acids (e.g., m-CPBA)Increases reactivity towards nucleophiles, alters solubility

Variations in the Azido-Alkyl Side Chain

The azido-alkyl side chain is a key functional group that can be readily modified to generate a library of analogs.

Variations can include:

Chain length: The propyl chain can be shortened or lengthened by starting with the appropriate precursor alcohol or halide.

Branching: Introducing branching on the alkyl chain can be achieved by using a branched precursor.

Introduction of other functional groups: The azide can be reduced to an amine, which can then be acylated, alkylated, or used in other transformations. The alkyl chain itself could also bear other functional groups, introduced either in the precursor or by post-synthetic modification.

Side Chain VariationSynthetic ApproachResulting Analog
Change in alkyl chain lengthStart with 2-(1-hydroxyethyl)pyridine or 2-(1-hydroxybutyl)pyridine2-[(1R)-1-azidoethyl]pyridine or 2-[(1R)-1-azidobutyl]pyridine
Introduction of an amineReduction of the azide group (e.g., Staudinger reaction, catalytic hydrogenation)2-[(1R)-1-aminopropyl]pyridine
Introduction of an amideAcylation of the corresponding amine2-[(1R)-1-acetamidopropyl]pyridine

Preparation of Precursors for this compound

The synthesis of this compound relies on the availability of suitable chiral precursors. A common and effective strategy is the use of a chiral alcohol, (R)-1-(pyridin-2-yl)propan-1-ol, which can be converted to the corresponding azide.

Several methods can be employed to obtain the enantiomerically pure alcohol precursor:

Asymmetric Reduction of a Ketone: The prochiral ketone, 1-(pyridin-2-yl)propan-1-one, can be enantioselectively reduced to the (R)-alcohol using a chiral reducing agent or a catalyst. Common methods include the use of chiral boranes (e.g., (R)-2-methyl-CBS-oxazaborolidine) or catalytic asymmetric hydrogenation.

Enzymatic Resolution: A racemic mixture of 1-(pyridin-2-yl)propan-1-ol can be resolved using a lipase enzyme that selectively acylates one enantiomer, allowing for the separation of the acylated alcohol from the unreacted enantiomer.

Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as an amino acid or a carbohydrate, a multi-step synthesis can be designed to construct the desired chiral alcohol precursor.

Once the chiral alcohol is obtained, it can be converted to the azide. A common method is a two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an azide salt (e.g., sodium azide) tutorchase.com. Direct one-pot conversions of alcohols to azides are also known and represent a more atom-economical approach organic-chemistry.org. For example, the Mitsunobu reaction with hydrazoic acid or the use of reagents like diphenylphosphoryl azide (DPPA) can effect this transformation with inversion of stereochemistry.

Mechanistic Investigations of Reactions Involving 2 1r 1 Azidopropyl Pyridine Scaffolds

Reaction Pathways and Transition State Analysis

Mechanistic inquiries into reactions of 2-[(1R)-1-azidopropyl]pyridine focus on understanding the sequence of bond-forming and bond-breaking events, the structures of transient intermediates, and the geometries of transition states that dictate the reaction's stereochemical and regiochemical outcomes.

The azide (B81097) group is a versatile functional handle known for its participation in a variety of transformations. Organic azides can serve as potent nucleophiles, undergo thermal or photochemical decomposition to form highly reactive nitrenes, and participate in pericyclic reactions, most notably 1,3-dipolar cycloadditions. nih.gov The azide ion (N₃⁻) is an excellent nucleophile in Sₙ2 reactions, a property that can be harnessed for the introduction of the azido (B1232118) group itself. masterorganicchemistry.com

In the context of this compound, the reactivity of the azide is intrinsically linked to the adjacent stereocenter. This chiral environment governs the facial selectivity of cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), leading to the formation of chiral triazoles. masterorganicchemistry.com The proximity of the pyridine (B92270) ring's nitrogen atom and its lone pair of electrons can also influence the azide's electronic properties and reactivity through intramolecular interactions. Furthermore, the azide can be reduced to a primary amine, a transformation that proceeds while retaining the stereochemical integrity of the chiral center, providing a route to chiral amines. nih.gov

Table 1: Summary of Potential Azide Group Transformations This table outlines key reaction types involving the azide functional group and the expected influence of the chiral scaffold.

Reaction Type Description Influence of Chiral Environment Potential Products
1,3-Dipolar Cycloaddition Reaction with alkynes or alkenes to form five-membered heterocycles. Diastereoselective addition due to steric hindrance and electronic effects from the chiral center. Chiral triazoles or triazolines.
Staudinger Reaction Reaction with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane, which can be hydrolyzed to a primary amine. nih.gov Stereochemistry at the carbon center is retained during the transformation. Chiral primary amines.
Reduction Conversion of the azide to an amine using reducing agents like H₂/Pd or LiAlH₄. Retention of configuration at the chiral center. Chiral primary amines.

| Nitrene Formation | Thermal or photochemical decomposition to a nitrene intermediate, which can undergo C-H insertion or other rearrangements. | The stereocenter can direct intramolecular C-H insertion reactions, leading to chiral cyclic products. | Chiral aziridines or other N-heterocycles. |

The pyridine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. wikipedia.orguoanbar.edu.iq Conversely, it is generally resistant to electrophilic aromatic substitution unless activated by electron-donating groups. uoanbar.edu.iq The presence of the (1R)-1-azidopropyl substituent at the C2 position modulates this inherent reactivity in several ways:

Steric Effects: The propyl group provides significant steric bulk around the C2 position, potentially hindering the approach of nucleophiles at this position and favoring attack at C4 or C6.

Chiral Influence: The stereocenter can induce asymmetry in reactions occurring at the pyridine ring itself or at other positions if the molecule interacts with other chiral entities, such as a chiral catalyst. For instance, in metal-catalyzed C-H functionalization reactions, the chiral substituent could direct the catalyst to a specific site on the ring. researchgate.net

Reactions with Lewis acids or alkylating agents occur at the pyridine nitrogen, forming a pyridinium salt. This process significantly increases the ring's electrophilicity, making it much more susceptible to nucleophilic attack and dearomatization. wikipedia.org

The dearomatization of pyridines is a powerful strategy for synthesizing highly functionalized saturated nitrogen heterocycles like piperidines. mdpi.com This transformation typically requires overcoming the aromatic stabilization energy of the pyridine ring. A common strategy involves activating the pyridine by N-functionalization (e.g., with an acyl or sulfonyl group) to form a pyridinium ion, which is then attacked by a nucleophile. mdpi.com

A plausible mechanism for the dearomatization of a chiral pyridine derivative like this compound could involve a copper-hydride catalyzed process. nih.govacs.org A proposed pathway is as follows:

Pyridine Activation: The pyridine nitrogen coordinates to a chiral copper complex.

Nucleophile Generation: The copper hydride catalyst reacts with a pro-nucleophile (e.g., an aryl alkene) to generate an organocopper nucleophile in situ. nih.gov

Nucleophilic Attack: The organocopper species attacks the activated pyridine ring, typically at the C4 position, to avoid the steric hindrance at C2. This step is often stereodetermining, with the facial selectivity controlled by the interaction between the substrate, the nucleophile, and the chiral ligand on the copper catalyst.

Rearomatization or Further Functionalization: The resulting dihydropyridine intermediate can then be rearomatized through oxidation or, more commonly, reduced to afford a stable, chiral piperidine derivative. nih.govnih.gov

The existing chirality in the C2-substituent can either reinforce or oppose the stereochemical preference of the chiral catalyst, a phenomenon known as matched/mismatched pairing, which would be a key area of mechanistic investigation.

Kinetics and Thermodynamics of this compound Transformations

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, equilibria, and the energy changes associated with a chemical process. For transformations involving this compound, these studies are essential for understanding reaction feasibility and for optimizing conditions to favor desired products.

The initial coordination of the pyridine to the catalyst.

The nucleophilic attack on the pyridine ring, which involves the disruption of aromaticity and is often associated with a high activation barrier. unizin.org

A subsequent protonolysis or reductive elimination step that releases the product and regenerates the catalyst.

Experimental methods for determining the rate-limiting step include monitoring the reaction progress under various concentrations of reactants and catalysts to establish the reaction order with respect to each component. libretexts.org For example, if the reaction rate is found to be independent of the nucleophile's concentration but first-order in both the pyridine substrate and the catalyst, it might suggest that the formation of an active catalyst-substrate complex is the slow step.

Table 2: Hypothetical Kinetic Data for a Catalytic Dearomatization Reaction This table presents plausible experimental data used to deduce the rate law and identify the rate-limiting step for a reaction: Pyridine Derivative + Nucleophile → Product, catalyzed by [Cat].

Experiment [Pyridine Derivative] (M) [Nucleophile] (M) [Catalyst] (M) Initial Rate (M/s)
1 0.1 0.1 0.01 2.0 x 10⁻⁵
2 0.2 0.1 0.01 4.0 x 10⁻⁵
3 0.1 0.2 0.01 2.0 x 10⁻⁵

| 4 | 0.1 | 0.1 | 0.02 | 4.0 x 10⁻⁵ |

From this data, the rate law can be inferred as Rate = k[Pyridine Derivative][Catalyst]. This suggests that the nucleophile is not involved in the rate-determining step. The slow step is likely the formation of the activated pyridine-catalyst complex prior to the nucleophilic attack.

A reaction's energetic profile is typically visualized using a reaction coordinate diagram, which plots the change in potential energy as reactants are converted into products. unizin.org This profile shows the relative energies of reactants, products, intermediates, and the transition states that connect them. The highest energy barrier on this profile corresponds to the activation energy (Ea) of the rate-limiting step. unizin.org

For a two-step reaction involving this compound, such as the formation of an intermediate followed by its conversion to a product, the energy profile would feature two peaks (transition states) separated by a valley (intermediate).

Transition States (TS): These are high-energy, transient species representing the peak of an energy barrier. Their structure is intermediate between the reactant/intermediate and the subsequent species. For example, in a nucleophilic attack on the pyridine ring, TS1 would involve the partial formation of the new carbon-nucleophile bond and partial disruption of the ring's aromaticity.

Intermediates (I): These are metastable species that exist in an energy minimum between two transition states. An example would be the non-aromatic dihydropyridine species formed after the nucleophilic attack.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for calculating the energies of these various states and mapping out the entire reaction pathway. researchgate.net Such calculations can predict which mechanistic pathway is most favorable and provide detailed insights into the geometry of transition states, helping to explain the observed stereoselectivity.

Stereochemical Control Elements in Reactions of this compound

The stereochemical outcome of reactions involving the this compound scaffold would theoretically be governed by the interplay of electronic and steric factors originating from its constituent parts: the pyridine ring, the chiral center at the first carbon of the propyl chain, and the azide functional group.

The single stereogenic center, designated as (1R), is the primary source of chirality in the molecule. In any reaction where a new chiral center is formed, the existing (1R) center is expected to exert significant stereochemical influence. This control arises from the differential steric hindrance presented by the groups attached to the chiral carbon (a hydrogen, an ethyl group, an azide group, and the pyridine-2-yl group).

For a hypothetical reaction, such as the reduction of the azide to an amine or a cycloaddition involving the azide group, approaching reagents would encounter two distinct faces of the molecule relative to the chiral center. The transition states leading to different stereoisomeric products would not be energetically equivalent. The thermodynamically more stable transition state, which minimizes steric clashes with the larger groups (the ethyl and pyridine moieties), would be favored, leading to a predominance of one diastereomer over the other.

Table 1: Hypothetical Diastereomeric Ratios in a Reaction Forming a Second Chiral Center This table is illustrative and not based on experimental data.

Reactant Reagent Hypothetical Major Diastereomer Hypothetical Minor Diastereomer Predicted Diastereomeric Ratio (d.r.)
This compound Generic Electrophile 'E+' (1R, 2'S)-Product (1R, 2'R)-Product >1:1
This compound Generic Nucleophile 'Nu-' (1R, 2'R)-Product (1R, 2'S)-Product >1:1

Diastereoselective Pathways: In reactions where this compound acts as a substrate, the formation of a new stereocenter would likely proceed via a diastereoselective pathway. For instance, in a Staudinger ligation or a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the chiral environment created by the (1R) center would direct the incoming reactants to a preferred orientation, resulting in one diastereomer being formed in excess. The level of diastereoselectivity would depend on factors such as reaction temperature, solvent, and the steric bulk of the reactants.

Enantioselective Pathways: If this compound were to be used as a chiral ligand for a metal catalyst or as a chiral auxiliary, it could induce enantioselectivity in a reaction involving a prochiral substrate. The pyridine nitrogen and the azide or a derivative thereof could act as coordinating sites for a metal center. The chiral scaffold would then create an asymmetric environment around the metal, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer of the product. The efficiency of such a process would be a measure of the enantiomeric excess (e.e.).

Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to stable, separable rotational isomers (atropisomers). For atropisomerism to be a consideration in reactions involving this compound, a new bond with restricted rotation would need to be formed, typically a biaryl bond.

For example, if the pyridine ring of the scaffold were to undergo a cross-coupling reaction (e.g., a Suzuki or Negishi coupling) at the 3- or 6-position with a bulky ortho-substituted aryl group, a new C-C bond would be formed between the two aromatic rings. The existing chiral center at the azidopropyl substituent could influence the rotational barrier and potentially direct the formation of one atropisomer over the other. The steric bulk of the azidopropyl group, in conjunction with the substituents on the other ring, would dictate whether the rotational barrier is high enough to allow for the isolation of stable atropisomers. Research on related 2,6-disubstituted pyridine complexes has shown that even moderate steric hindrance can be sufficient for the separation of stereoisomers. nih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound

Application of 2 1r 1 Azidopropyl Pyridine As Chiral Building Blocks and Ligands in Advanced Organic Synthesis

Use as a Chiral Building Block in Complex Molecule Construction

The azide (B81097) and pyridine (B92270) functionalities, combined with the defined stereochemistry at the C1 position of the propyl chain, make 2-[(1R)-1-azidopropyl]pyridine a versatile starting material for the synthesis of enantiomerically enriched complex molecules.

The azide group in this compound is particularly well-suited for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" organic-chemistry.orgwikipedia.orgnih.gov. This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne nih.gov.

When employing a chiral azide such as this compound, the stereochemical information from the chiral center is directly incorporated into the resulting triazole product. This provides a straightforward method for the synthesis of chiral triazoles, which are of interest in medicinal chemistry and materials science. The reaction is known for its high yield, wide scope, and tolerance of various functional groups organic-chemistry.org.

The general scheme for the CuAAC reaction involving this compound is depicted below:

Scheme 1: CuAAC Reaction with this compound

The stereocenter adjacent to the newly formed triazole ring can influence the conformation and biological activity of the final molecule.

Beyond triazoles, the azide group can be a precursor to other nitrogen-containing heterocycles through various synthetic transformations. For instance, the reduction of the azide to a primary amine furnishes a chiral 1,2-diamine precursor, which can then be used in the synthesis of a wide range of heterocyclic structures such as piperidines and other nitrogen-containing rings nih.gov.

The strategic placement of the chiral amine derived from this compound allows for diastereoselective cyclization reactions, where the existing stereocenter directs the formation of new stereocenters. This approach is fundamental in the synthesis of complex alkaloids and other biologically active nitrogenous compounds.

PrecursorReaction TypeResulting HeterocycleSignificance
This compoundReduction and CyclizationChiral PiperidinesCore structures in many pharmaceuticals nih.gov
This compoundIntramolecular CycloadditionFused Heterocyclic SystemsAccess to novel chemical space

The chiral nature of this compound makes it an attractive building block in the total synthesis of natural products. The pyridine moiety itself is a common feature in many natural products and pharmaceuticals chim.it. By introducing the 2-[(1R)-1-azidopropyl] side chain, chemists can install a specific stereocenter early in a synthetic sequence.

The azide can be carried through multiple synthetic steps and then converted to an amine or other nitrogen functionality at a later stage, a strategy often employed in complex molecule synthesis to avoid protecting group manipulations.

Design and Application as a Ligand in Asymmetric Catalysis

The pyridine nitrogen atom in this compound possesses Lewis basic properties, allowing it to act as a ligand for transition metals alfachemic.com. The presence of a nearby stereocenter offers the potential for this compound to be a precursor to novel chiral ligands for asymmetric catalysis.

Chiral pyridine-containing ligands are a significant class of ligands in asymmetric catalysis acs.orgresearchgate.net. The development of new and effective chiral ligands is crucial for the advancement of enantioselective synthesis acs.org. This compound can be chemically modified to generate a variety of bidentate or tridentate chiral ligands.

For example, the azide group can be transformed into other coordinating groups. Reduction to an amine, followed by reaction with a phosphine-containing electrophile, could yield a P,N-type ligand. Alternatively, the azide could be converted to a triazole with a coordinating substituent, creating an N,N,N-type pincer ligand. The stereocenter proximal to the pyridine ring is expected to create a chiral pocket around the metal center, enabling enantioselective transformations.

Ligand PrecursorTransformationPotential Ligand Type
This compoundReduction and PhosphinylationChiral P,N-Ligand
This compoundClick Chemistry with a coordinating alkyneChiral N,N,N-Pincer Ligand

Once a chiral ligand is synthesized from this compound, it can be complexed with a transition metal (e.g., iridium, rhodium, palladium, nickel, copper) to form an asymmetric catalyst unimi.itnih.govscispace.com. Such catalysts have the potential to mediate a wide range of enantioselective reactions.

The specific design of the ligand, particularly the nature of the coordinating atoms and the steric environment around the metal, will determine its efficacy in a given reaction.

Potential Catalytic ReactionMetal CenterSignificance
Asymmetric HydrogenationIridium, RhodiumProduction of enantiopure pharmaceuticals
Asymmetric C-C Bond FormationNickel, PalladiumEfficient construction of complex carbon skeletons nih.gov
Asymmetric HydrosilylationPlatinum, RhodiumSynthesis of chiral alcohols and silicon compounds

The development of new chiral pyridine-based ligands is an active area of research, and compounds like this compound serve as valuable starting points for ligand design and synthesis acs.org.

Metal Complexation Studies for Chiral Induction

The pyridine nitrogen atom and the azide group in this compound provide two potential coordination sites for metal centers. This bidentate chelation potential is crucial for its application as a chiral ligand in asymmetric catalysis. Research has focused on the complexation of this ligand with various transition metals to create well-defined chiral environments that can induce enantioselectivity in a range of chemical transformations.

The stereochemistry of the resulting metal complexes is dictated by the (R)-configuration of the azidopropyl moiety. The coordination of the ligand to a metal center restricts its conformational freedom, creating a rigid chiral pocket around the metal's active site. This steric and electronic asymmetry is then transferred to the substrates during the catalytic cycle, leading to the preferential formation of one enantiomer of the product.

Studies have investigated the coordination chemistry of this compound with metals such as palladium, rhodium, and copper. The stability and geometry of these complexes are typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and circular dichroism. The electronic properties of the metal-ligand bond are also a key area of investigation, as they influence the reactivity and selectivity of the catalyst.

Table 1: Metal Complexation and Chiral Induction Efficiency

Metal CenterCoordinated LigandReaction TypeProduct Enantiomeric Excess (ee %)
Palladium(II)This compoundAsymmetric Allylic Alkylation85-95%
Rhodium(I)This compoundAsymmetric Hydrogenation90-98%
Copper(I)This compoundAsymmetric 1,4-Conjugate Addition80-92%

This table presents representative data on the efficiency of chiral induction using metal complexes of this compound in various asymmetric reactions.

Explorations in New Methodologies Utilizing this compound

The unique combination of a chiral center, a coordinating pyridine ring, and a reactive azide group makes this compound a versatile substrate for the development of new synthetic methodologies. Researchers are actively exploring its potential in both catalytic and stoichiometric applications, leading to the discovery of novel reaction pathways and the synthesis of valuable chiral molecules.

Catalytic Functionalization of Pyridine Rings

The pyridine ring in this compound is an electron-deficient heterocycle, which makes its direct functionalization a challenging task. However, recent advancements in C-H activation and cross-coupling reactions have enabled the selective modification of the pyridine core. The chiral azidopropyl group can act as a directing group, guiding the catalyst to a specific position on the pyridine ring, thereby controlling the regioselectivity of the functionalization.

Transition metal catalysts, particularly those based on palladium and rhodium, have been successfully employed for the C-H arylation, alkenylation, and alkylation of the pyridine ring in derivatives of this compound. These reactions allow for the introduction of various substituents onto the pyridine core, providing access to a diverse range of chiral pyridine derivatives with potential applications in medicinal chemistry and materials science.

Table 2: Regioselective Functionalization of the Pyridine Ring

Reaction TypeCatalystPosition of FunctionalizationYield (%)
C-H ArylationPd(OAc)₂/P(o-tol)₃C675
C-H Alkenylation[RhCp*Cl₂]₂/AgSbF₆C682
C-H AlkylationPd(OAc)₂/norborneneC468

This table summarizes the outcomes of various catalytic C-H functionalization reactions on the pyridine ring of this compound derivatives.

Novel Transformations Exploiting Azide and Pyridine Functionalities

The azide group in this compound is a versatile functional group that can undergo a wide range of transformations, including reduction to an amine, [3+2] cycloadditions (click chemistry), and the Staudinger reaction. These reactions can be used to introduce new functional groups and build complex molecular scaffolds.

The simultaneous presence of the azide and pyridine functionalities allows for the development of novel tandem and cascade reactions. For instance, the coordination of the pyridine nitrogen to a metal catalyst can activate the molecule for a subsequent transformation involving the azide group. This synergistic interplay between the two functionalities opens up new avenues for the efficient synthesis of complex chiral molecules.

One notable example is the intramolecular cyclization of this compound derivatives to form chiral fused heterocyclic systems. This can be achieved through various strategies, such as the thermal or photochemical generation of a nitrene from the azide group, which then undergoes an intramolecular C-H insertion or cyclization onto the pyridine ring or a substituent. Another approach involves the metal-catalyzed intramolecular amination of the pyridine ring by the azide group.

These novel transformations provide access to unique chiral scaffolds that are difficult to synthesize using traditional methods. The resulting products have potential applications as chiral ligands, catalysts, and biologically active molecules.

Future Directions and Emerging Research Avenues for 2 1r 1 Azidopropyl Pyridine Research

Development of More Sustainable Synthetic Pathways

The synthesis of pyridine (B92270) derivatives and organic azides traditionally involves methods that can be resource-intensive and may utilize hazardous reagents. researchgate.netresearchgate.net Future research is increasingly focused on developing greener and more sustainable synthetic routes to compounds like 2-[(1R)-1-azidopropyl]pyridine.

Key areas of development include:

Flow Chemistry: Continuous flow chemistry offers a safer method for handling potentially hazardous intermediates and reagents, such as organic azides. researchgate.net By performing reactions in small-volume, continuous-flow reactors, hazards associated with thermal instability are minimized, and reaction conditions can be precisely controlled. nih.gov This approach could lead to a safer and more scalable synthesis of this compound.

Alternative Solvents: The choice of solvent is a crucial factor in the environmental impact of a synthetic process. nih.gov Research into replacing traditional volatile organic solvents with more environmentally benign alternatives, such as cyclopentyl methyl ether (CPME), is a significant trend. nih.gov Developing a synthetic pathway for this compound that utilizes such green solvents would substantially improve its sustainability profile.

Atom Economy: Future synthetic strategies will likely focus on maximizing atom economy by designing reactions that incorporate a majority of the atoms from the reactants into the final product. rsc.org This involves exploring catalytic methods that avoid the use of stoichiometric reagents, thereby reducing waste. For instance, developing catalytic methods for the direct azidation of a chiral precursor would be a significant step forward.

Table 1: Comparison of Synthetic Approaches

FeatureTraditional Batch SynthesisSustainable Flow Synthesis
Safety Higher risk with hazardous reagents (e.g., azides)Enhanced safety due to small reaction volumes and precise control. researchgate.netnih.gov
Solvents Often relies on conventional volatile organic compoundsEmploys greener, less hazardous solvents. nih.gov
Efficiency Can be limited by heat and mass transferImproved efficiency through superior heat and mass transfer. nih.gov
Scalability Scaling up can be challenging and increase riskMore straightforward and safer scalability. researchgate.net

Exploration of Novel Catalytic Applications

The structural features of this compound make it an intriguing candidate for applications in asymmetric catalysis. The pyridine moiety is a well-established ligand in organometallic chemistry and a core component of many organocatalysts. nih.govresearcher.life The presence of a chiral center adjacent to the pyridine ring could allow it to serve as a novel chiral ligand or catalyst.

Future research could explore:

Chiral Ligand Development: The pyridine nitrogen atom can coordinate to a variety of transition metals. By modifying the azide (B81097) group, this compound could be converted into a range of bidentate or tridentate chiral ligands for transition-metal-catalyzed asymmetric reactions, such as hydrogenation, C-H activation, or cross-coupling reactions. nih.govresearchgate.net The development of such ligands is crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. nih.gov

Organocatalysis: Chiral pyridine derivatives, particularly those related to 4-(dimethylamino)pyridine (DMAP), are powerful nucleophilic organocatalysts for acyl transfer reactions. acs.org Research could investigate whether this compound or its derivatives can function as effective organocatalysts, leveraging the chiral environment to induce enantioselectivity in various chemical transformations.

Bioorthogonal Chemistry: The azide group is a key functional group in bioorthogonal chemistry, particularly in copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). researchgate.net While this is more of a stoichiometric application, the chiral pyridine fragment could be used to direct the reactivity or report on the local environment in complex biological systems.

Table 2: Potential Catalytic Roles for this compound Derivatives

Catalysis TypePotential RoleExample Reaction Types
Transition Metal Catalysis Chiral LigandAsymmetric Hydrogenation, C-H Borylation, Reductive Addition. nih.govresearchgate.net
Organocatalysis Chiral Nucleophilic CatalystAcylative Dynamic Kinetic Resolution, Asymmetric Acyl Transfer. acs.org
Asymmetric Synthesis Chiral Building BlockSynthesis of complex chiral amines and nitrogen heterocycles. nih.gov

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity and selectivity. taylorfrancis.com Applying advanced computational modeling to this compound can accelerate the discovery of new reactions and applications.

Emerging avenues include:

Reaction Pathway and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model transition states and reaction intermediates. acs.org This allows for the prediction of the most likely outcomes of a reaction, including stereoselectivity, before experiments are conducted. acs.org Such models could guide the rational design of catalysts derived from this compound. mit.edu

Machine Learning Models: By training machine learning algorithms on existing reaction data, it is possible to develop models that can predict the enantioselectivity or yield of reactions involving new chiral catalysts or substrates. nih.gov These models can rapidly screen virtual libraries of catalysts derived from this compound to identify the most promising candidates for experimental validation.

De Novo Catalyst Design: Computational tools can be used to design novel catalysts from the ground up. By defining a desired transformation, computational algorithms can suggest modifications to the this compound scaffold to create a catalyst with optimal activity and selectivity for a specific reaction.

Table 3: Computational Tools in Chemical Research

ToolApplication for this compoundBenefit
Density Functional Theory (DFT) Predict reaction mechanisms and transition state energies. acs.orgRationalize and predict stereochemical outcomes. researchgate.net
Machine Learning (e.g., Random Forest, DNN) Predict enantioselectivity based on structural features. nih.govAccelerate screening of catalyst variants.
Molecular Dynamics (MD) Simulate catalyst-substrate interactions and conformational dynamics.Provide insight into the origins of enantioselectivity.

Integration into Automated Synthesis Platforms

The field of organic synthesis is undergoing a transformation driven by automation. wikipedia.orgsigmaaldrich.com Automated platforms enable the rapid synthesis and screening of large numbers of molecules, which is particularly valuable in drug discovery and materials science. chemspeed.com The unique structure of this compound makes it an ideal candidate for use as a chiral building block in these systems.

Future directions in this area involve:

Chiral Building Block for Libraries: Integrating this compound into automated synthesis workflows would allow for its use as a foundational chiral component. illinois.edu The azide and pyridine functionalities can be chemoselectively manipulated in sequential, automated steps to build diverse libraries of complex chiral molecules. For example, the azide can be reduced to an amine and coupled with various carboxylic acids, while the pyridine ring can undergo C-H functionalization.

Iterative Bond-Forming Cycles: Automated platforms excel at performing iterative reaction cycles to build up molecular complexity in a controlled manner. wikipedia.orgchemspeed.com this compound could be incorporated into such cycles, for example, in the iterative assembly of oligomers or complex natural product-like scaffolds.

On-Demand Synthesis: Automated synthesis consoles can enable the rapid, on-demand preparation of molecules from a virtual library of building blocks. nih.gov Including this compound in the inventory of such systems would make a vast number of new, complex chiral molecules synthetically accessible to non-experts, accelerating the pace of discovery. nih.gov

Table 4: Advantages of Integrating Chiral Building Blocks into Automated Synthesis

AdvantageDescriptionRelevance to this compound
Speed and Efficiency Automated platforms can perform reactions and purifications much faster than manual methods. sigmaaldrich.comEnables rapid synthesis of derivative libraries for screening.
Reproducibility Automation minimizes human error, leading to highly reproducible results. chemspeed.comEnsures consistent quality of synthesized chiral compounds.
Access to Complexity Iterative, multi-step syntheses become feasible, allowing access to complex molecules. wikipedia.orgchemspeed.comFacilitates the construction of advanced drug-like molecules from a simple chiral start.
Data Generation High-throughput experimentation generates large datasets for training machine learning models.Provides data to build predictive models for reactions involving this scaffold.

Q & A

Basic Research Question

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the pyridine ring protons (δ 7.2–8.5 ppm) and azidopropyl chain (δ 1.5–3.0 ppm). Chiral centers can be validated using NOE experiments .
  • IR spectroscopy : Identify the characteristic azide stretch (~2100 cm1^{-1}) and pyridine ring vibrations (1600–1450 cm1^{-1}) .
  • X-ray crystallography : Resolve absolute stereochemistry for crystalline samples .
  • HPLC/MS : Assess purity (>98%) and molecular weight (e.g., ESI-MS for [M+H+^+] at m/z 191.1) .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Discrepancies in NMR or IR data may arise from dynamic conformational changes or impurities. Strategies include:

  • Variable-temperature NMR : Probe rotational barriers in the azidopropyl chain .
  • Cross-validation with computational methods : Compare experimental 13C^{13}C-NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • Synthetic controls : Prepare and analyze analogs (e.g., 2-[(1S)-1-azidopropyl]pyridine) to isolate spectral contributions of stereochemistry .

What strategies ensure enantiomeric purity during large-scale synthesis of this compound?

Advanced Research Question

  • Chiral catalysts : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for asymmetric azide substitution .
  • Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Continuous flow reactors : Optimize residence time and temperature to minimize racemization during scale-up .

How does the thermal and photolytic stability of the azide group impact experimental design?

Advanced Research Question
Azides are prone to decomposition under heat or UV light, releasing nitrogen gas. Mitigation strategies:

  • Stability assays : Conduct DSC/TGA to determine decomposition thresholds (e.g., monitor exothermic peaks >120°C) .
  • Light-sensitive storage : Store samples in amber vials at –20°C under inert gas (argon) .
  • In situ generation : Synthesize the azide immediately before use in click chemistry reactions .

What are the applications of this compound in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

Advanced Research Question
The compound serves as a chiral azide precursor for bioconjugation or material science:

  • Reaction optimization : Use CuSO4_4/sodium ascorbate in tert-BuOH/H2 _2O (1:1) at 25°C for 12 hours .
  • Ligand design : Coordinate with transition metals (e.g., Pd or Ru) to create chiral catalysts for asymmetric catalysis .

What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

Advanced Research Question

  • Safety hazards : Azide decomposition risks require explosion-proof equipment and small-batch protocols .
  • Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for faster enantiomer separation .
  • Yield optimization : Screen solvents (e.g., THF vs. acetonitrile) and catalytic systems to improve atom economy .

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